![molecular formula C26H25NO6 B265955 Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265955.png)
Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the chromeno[2,3-c]pyrrole family and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is not fully understood. However, studies have shown that this compound has potent antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects:
Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound has potent antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Furthermore, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate in lab experiments is its potent antioxidant and anti-inflammatory properties. This compound has also been shown to inhibit the activity of certain enzymes, which may be useful in various experiments. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for the study of Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate. One potential direction is the further investigation of its mechanism of action and its potential applications in the treatment of neurodegenerative diseases. Another potential direction is the synthesis of analogs of this compound to explore its structure-activity relationship and identify more potent compounds. Additionally, this compound may have potential applications in the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves several steps, including the condensation of 2,3-dimethyl-1,4-naphthoquinone with tetrahydro-2-furanylmethylamine, followed by cyclization with 3,4-dihydroxybenzaldehyde and the subsequent esterification with methyl 4-bromobenzoate. The final product is obtained through purification and crystallization.
Scientific Research Applications
Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
properties
Product Name |
Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate |
---|---|
Molecular Formula |
C26H25NO6 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
methyl 4-[6,7-dimethyl-3,9-dioxo-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H25NO6/c1-14-11-19-20(12-15(14)2)33-24-21(23(19)28)22(16-6-8-17(9-7-16)26(30)31-3)27(25(24)29)13-18-5-4-10-32-18/h6-9,11-12,18,22H,4-5,10,13H2,1-3H3 |
InChI Key |
ILCHIIFNDOHHNR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)C(=O)OC)CC5CCCO5)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.